![molecular formula C8H11NO B1461735 2-(Furan-3-yl)pyrrolidine CAS No. 383127-25-1](/img/structure/B1461735.png)
2-(Furan-3-yl)pyrrolidine
Overview
Description
The compound “2-(Furan-3-yl)pyrrolidine” is a nitrogen-containing heterocyclic compound . It is characterized by a five-membered pyrrolidine ring, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle . It is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .
Chemical Reactions Analysis
The pyrrolidine ring and its derivatives have diverse therapeutic applications . They are known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases . The combination of different pharmacophore in a pyrrolidine ring system has led to more active compounds .
Mechanism of Action
Furans
are a class of organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . They are found in a wide range of biologically active compounds and have been the subject of much research due to their presence in many natural products and pharmaceuticals .
Pyrrolidines
are organic compounds that consist of a five-membered ring with four carbon atoms and one nitrogen atom . They are a key structural component of many natural products and pharmaceuticals . Pyrrolidines are known to be used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Advantages and Limitations for Lab Experiments
The use of 2-(Furan-3-yl)pyrrolidinelidine in lab experiments has several advantages. It is a versatile compound which can be used as a starting material for the synthesis of heterocyclic compounds and pharmaceuticals. It is also a relatively inexpensive compound which is easy to obtain. However, there are some limitations to its use in lab experiments. It is a highly reactive compound which can react with other compounds in the reaction mixture. In addition, it can produce toxic by-products if not handled properly.
Future Directions
In the future, 2-(Furan-3-yl)pyrrolidinelidine can be used to develop new drugs and pharmaceuticals. It can also be used to synthesize new polymers and materials. In addition, it can be used to explore new reaction pathways and to develop new catalysts. Furthermore, it can be used to study the biochemical and physiological effects of different compounds. Finally, it can be used to develop new methods for the synthesis of heterocyclic compounds.
Scientific Research Applications
2-(Furan-3-yl)pyrrolidinelidine is used in a wide range of scientific research applications. It is used as a building block in organic synthesis, as a starting material for the synthesis of heterocyclic compounds, and as a ligand in coordination chemistry. It is also used as a precursor for the synthesis of drugs and pharmaceuticals. In addition, 2-(Furan-3-yl)pyrrolidinelidine is used as a reagent in the synthesis of polymers and as a catalyst in organic reactions.
properties
IUPAC Name |
2-(furan-3-yl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-8(9-4-1)7-3-5-10-6-7/h3,5-6,8-9H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXFRHPXNDULKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=COC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657746 | |
Record name | 2-(Furan-3-yl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
383127-25-1 | |
Record name | 2-(3-Furanyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383127-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Furan-3-yl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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